3-(Dimethylamino)propyl acrylate

Description

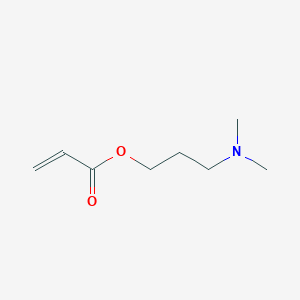

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-8(10)11-7-5-6-9(2)3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQHFMGRRVQFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066382 | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18526-07-3 | |

| Record name | 3-(Dimethylamino)propyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18526-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018526073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)propyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, 3-(DIMETHYLAMINO)PROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4FPJ4PBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-(Dimethylamino)propyl Acrylate (DMAPA)

Introduction: The Versatility of a Functional Monomer

3-(Dimethylamino)propyl acrylate (DMAPA) is a bifunctional monomer of significant interest in the fields of polymer chemistry and materials science. Possessing both a polymerizable acrylate group and a pH-responsive tertiary amine, DMAPA serves as a critical building block for the synthesis of "smart" or "stimuli-responsive" polymers. These polymers can undergo conformational or solubility changes in response to environmental pH shifts, making them invaluable for advanced applications such as drug delivery systems, gene therapy vectors, flocculants in water treatment, and coatings.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of DMAPA. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this monomer for its effective handling, polymerization, and application. The causality behind experimental choices and safety protocols is emphasized to ensure both successful outcomes and safe laboratory practices.

Core Physical and Chemical Properties

The fundamental properties of DMAPA are summarized below. These values are critical for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 18526-07-3 | [2] |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| IUPAC Name | 3-(dimethylamino)propyl prop-2-enoate | |

| Appearance | Liquid | |

| Density | 0.928 g/mL at 25 °C | |

| Boiling Point | 167 °C | |

| Refractive Index | n20/D 1.44 | |

| Flash Point | 68 °C (154.4 °F) - Closed Cup | |

| Storage Temperature | 2-8 °C |

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the DMAPA monomer before its use in polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Proton NMR provides a definitive fingerprint of the molecule. The key is to identify the vinyl protons of the acrylate group, which typically appear in the 5.8-6.5 ppm range, and the protons on the carbon atoms adjacent to the oxygen, nitrogen, and each other along the propyl chain.

-

¹³C NMR Spectroscopy: Carbon NMR is used to confirm the presence of all eight unique carbon atoms in the structure. The carbonyl carbon of the ester group is a key diagnostic peak, typically appearing far downfield. Other characteristic peaks include those of the vinyl carbons and the carbons of the propyl chain.[3][4]

Note on Data Availability: While extensive spectral data is available for the analogous N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA)[5][6], specific, authoritatively published spectra for the DMAPA monomer are not readily found in common databases. The assignments in the following diagram are predictive, based on standard chemical shift values for acrylate and aminoalkyl functionalities. Researchers should always acquire their own spectra for identity confirmation.

Caption: Predicted ¹H NMR assignments for DMAPA.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to verify the presence of key functional groups. For DMAPA, the spectrum is dominated by absorptions from the acrylate ester.

-

C=O Stretch (Ester): A very strong and sharp peak around 1725 cm⁻¹ . This is the most prominent feature in the spectrum.[7]

-

C=C Stretch (Alkene): A peak of medium intensity around 1635 cm⁻¹ .

-

C-O Stretch (Ester): Strong, characteristic peaks in the 1150-1300 cm⁻¹ region.[7]

-

C-H Stretches: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the propyl and methyl groups, and a peak just above 3000 cm⁻¹ for the sp² C-H bonds of the vinyl group.[8]

Solubility and Hydrolytic Stability

Solubility Profile

The dual nature of DMAPA—possessing a polar tertiary amine and a moderately nonpolar hydrocarbon structure—governs its solubility.

-

Water: The tertiary amine group can be protonated in aqueous media, rendering the monomer water-soluble, particularly at neutral to acidic pH. At higher pH, its solubility in water decreases as the amine is deprotonated.

-

Organic Solvents: DMAPA is generally miscible with a wide range of common organic solvents. Based on the properties of similar acrylate monomers, it is expected to be soluble in alcohols (methanol, ethanol), ethers (THF), ketones (acetone), and aromatic hydrocarbons (toluene).[9][10][11] This makes it versatile for use in various polymerization systems.

Causality of Hydrolysis: A Critical Consideration

A crucial aspect of working with DMAPA is the hydrolytic instability of its ester linkage. This is a self-validating system: failure to account for hydrolysis will lead to impure starting material and inconsistent polymerization results.

-

Mechanism: Acrylate esters are susceptible to base-catalyzed hydrolysis (saponification).[12][13] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is significantly faster at alkaline pH than in neutral or acidic conditions.[12][14]

-

Intramolecular Catalysis: The presence of the tertiary amine in the propyl chain can accelerate this hydrolysis. The amine can act as an intramolecular catalyst, increasing the rate of ester cleavage compared to a simple alkyl acrylate.

-

Experimental Implications:

-

Storage: DMAPA should be stored under anhydrous conditions at the recommended temperature (2-8 °C) to minimize hydrolysis from atmospheric moisture.

-

Aqueous Polymerization: When polymerizing DMAPA in water, the pH must be carefully controlled. It is advisable to work in buffered solutions at a pH below 7 to suppress ester hydrolysis and ensure the monomer remains intact throughout the reaction.

-

Comparison to Analogues: It is noteworthy that the corresponding amide-containing monomer, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), is significantly more resistant to hydrolysis.[5] This makes DMAPMA a preferred choice for applications requiring long-term stability in aqueous environments, especially at neutral or basic pH.

-

Reactivity and Polymerization

DMAPA is readily polymerized via free-radical methods due to its reactive acrylate double bond.

Caption: General workflow for free-radical polymerization of DMAPA.

Experimental Protocol: Free-Radical Polymerization

This protocol provides a representative methodology for the solution polymerization of DMAPA. Causality: The choice of an organic solvent like toluene and an oil-soluble initiator (AIBN) is common for acrylates to create a homogeneous reaction environment. Degassing is critical because oxygen is a radical scavenger and will inhibit the polymerization. Precipitation into a non-solvent is a standard method for purifying the resulting polymer.

-

Reagents & Equipment:

-

This compound (DMAPA), inhibitor removed if necessary.

-

2,2'-Azobisisobutyronitrile (AIBN) as the radical initiator.

-

Anhydrous toluene (or other suitable solvent).

-

Anhydrous n-hexane (or other non-solvent for precipitation).

-

Schlenk flask or three-neck round-bottom flask with a condenser, magnetic stirrer, and nitrogen/argon inlet.

-

-

Procedure:

-

To a Schlenk flask, add DMAPA (e.g., 5.0 g, 31.8 mmol) and anhydrous toluene (e.g., 20 mL).

-

Add the initiator, AIBN (e.g., 0.052 g, 0.32 mmol, for a 100:1 monomer-to-initiator ratio).

-

Stir the mixture to dissolve the components completely.

-

Degas the solution: Subject the flask to three freeze-pump-thaw cycles or purge with dry nitrogen/argon for at least 30 minutes to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70 °C and stir under an inert atmosphere.

-

Allow the polymerization to proceed for a set time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.

-

Quench the reaction: Cool the flask in an ice bath and expose the solution to air.

-

Purify the polymer: Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., 400 mL of cold n-hexane). The polymer will precipitate as a solid or gummy substance.

-

Decant the solvent and redissolve the polymer in a minimal amount of a good solvent (e.g., THF).

-

Repeat the precipitation step (step 8) two more times to ensure the removal of unreacted monomer and initiator.

-

Collect the final polymer by filtration or decantation and dry it under vacuum at room temperature until a constant weight is achieved.

-

Properties and Behavior of Poly(DMAPA)

The primary reason for using the DMAPA monomer is to impart its unique properties to the resulting polymer, p(DMAPA). The tertiary amine in each repeating unit provides a pH-responsive character.

Caption: pH-dependent protonation equilibrium of the p(DMAPA) side chain.

-

At Low pH (Acidic Conditions): The tertiary amine groups are protonated, forming ammonium cations (-N⁺H(CH₃)₂). The electrostatic repulsion between these positive charges along the polymer backbone causes the chain to adopt an extended, uncoiled conformation. This makes the polymer highly soluble in water.

-

At High pH (Basic Conditions): The amine groups are deprotonated and become neutral (-N(CH₃)₂). The loss of charge reduces chain repulsion and increases hydrophobicity, causing the polymer to collapse into a compact globule. This can lead to a decrease in solubility or a phase transition. This pH-triggered "switch" is the basis for its use in smart materials.

Safe Handling, Storage, and Disposal

DMAPA is a hazardous chemical and must be handled with appropriate care.

-

Hazard Classification: DMAPA is classified as corrosive and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.

-

Handling Protocol (Self-Validating Safety):

-

Engineering Controls: Always handle DMAPA inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.

-

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from heat, sparks, and open flames. The presence of a polymerization inhibitor (like MEHQ) is common in commercial products to ensure stability.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a highly functional monomer that enables the creation of advanced, stimuli-responsive polymers. A thorough understanding of its physical properties—particularly its spectral characteristics for identity confirmation and its susceptibility to hydrolysis—is paramount for any researcher. The causality is clear: precise control over experimental conditions, such as pH and reaction atmosphere, directly dictates the integrity of the monomer and the success of the polymerization. By adhering to the detailed handling and polymerization protocols outlined in this guide, scientists can safely and effectively harness the potential of DMAPA to develop next-generation materials for a wide array of scientific and biomedical applications.

References

-

Fujita, T., Nishihara, M., Koyama, Y., & Hatanaka, K. (2014). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 15(11), 21388–21404. Available at: [Link]

-

Laskar, P., et al. (2019). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 11(7), 1156. Available at: [Link]

- Wiley-VCH. (2001). Acrylic Ester Polymers. Ullmann's Encyclopedia of Industrial Chemistry.

-

van der Straeten, A., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. ACS Applied Bio Materials, 4(10), 7796–7807. Available at: [Link]

- Arkema. (2012). GPS Safety Summary - Substance Name: 2-(Dimethylamino)ethyl acrylate.

-

Schilli, C. M., et al. (2007). Access to Poly{N-acrylamide} via Microwave Assisted Synthesis and Control of their Thermoresponsive Behaviour. Macromolecular Rapid Communications, 28(21), 2080-2086. Available at: [Link]

-

Ros, S., & Stover, H. D. H. (2020). A Mechanistic Study of the Hydrolysis of Poly[N,N-(dimethylamino)ethyl acrylates] as Charge-Shifting Polycations. Macromolecules, 53(9), 3324–3333. Available at: [Link]

-

Zareie, M. M., et al. (2022). Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. ACS Omega, 7(26), 22409–22421. Available at: [Link]

- Si, K., et al. (2005). Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate). Journal of Applied Polymer Science, 98(3), 1331-1336.

- The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry.

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy, 38(1), 24-29. Available at: [Link]

-

PubChem. (n.d.). N,N-Dimethylaminopropyl acrylamide. Retrieved from [Link]

-

van de Wetering, P., et al. (1999). Structure−Activity Relationships of Water-Soluble Cationic Methacrylate/Methacrylamide Polymers for Nonviral Gene Delivery. Bioconjugate Chemistry, 10(4), 589-597. Available at: [Link]

-

LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

- Evchuk, I., et al. (2018). Solubility of Polymethyl Methacrylate in Organic Solvents. Journal of Chemical and Pharmaceutical Research, 10(1), 1-5.

-

Tong, J., & Zhao, Y. (2010). Solubility and Thermoresponsiveness of PMMA in Alcohol-Water Solvent Mixtures. Australian Journal of Chemistry, 63(8), 1173-1178. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pstc.org [pstc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. N-(3-(Dimethylamino)propyl)methacrylamide | C9H18N2O | CID 78882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Dimethylamino)propyl Acrylate: Structure, Properties, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)propyl acrylate (DMAPA), a tertiary amine-containing acrylate monomer. We delve into its core chemical structure and physicochemical properties, explore common synthetic routes, and discuss its polymerization behavior. The primary focus is on its advanced applications, particularly in the development of "smart" materials for the biomedical and pharmaceutical fields. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique pH-responsive characteristics of DMAPA-based polymers for innovations in drug delivery, gene therapy, and stimuli-responsive hydrogels.

Chemical Identity and Core Properties

This compound is a functional monomer distinguished by the presence of a polymerizable acrylate group and a pH-sensitive tertiary amine. This dual functionality is the cornerstone of its utility in creating intelligent polymer systems.

Chemical Structure and Formula

The chemical identity of a molecule is fundamentally defined by its structure and formula. DMAPA consists of a propyl chain linking an acrylate ester group to a dimethylamino group.

-

IUPAC Name: 3-(dimethylamino)propyl prop-2-enoate[]

-

Synonyms: 3-(N,N-Dimethylamino)propyl acrylate, N,N-Dimethyl-3-aminopropyl acrylate[2]

-

CAS Number: 18526-07-3[][2]

-

SMILES: CN(C)CCCOC(=O)C=C[][4]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound (DMAPA).

Physicochemical Properties

A summary of key physicochemical data for DMAPA is presented below. These properties are critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 157.21 g/mol | [][2] |

| Appearance | Liquid | |

| Density | 0.928 g/mL at 25 °C | [] |

| Boiling Point | 167 °C | [] |

| Refractive Index (n20/D) | 1.44 | [] |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| Storage Temperature | 2-8 °C | [] |

Synthesis and Polymerization

Understanding the synthesis of the monomer and its subsequent polymerization is crucial for developing materials with desired properties.

Synthesis of DMAPA Monomer

DMAPA is typically synthesized via the esterification of acrylic acid or the transesterification with an acrylic acid ester (like methyl acrylate) using 3-(dimethylamino)-1-propanol as the alcohol. A common laboratory-scale synthesis involves the reaction of acryloyl chloride with 3-(dimethylamino)-1-propanol.[5]

Causality in Synthesis: The choice of acryloyl chloride is often favored in laboratory settings for its high reactivity, which drives the reaction to completion. However, this method generates hydrochloric acid as a byproduct, which must be neutralized, often by the tertiary amine reactant itself or an additional base. For industrial-scale production, direct esterification is often more economical despite requiring catalysts and removal of water to shift the equilibrium.

Polymerization of DMAPA

DMAPA readily undergoes free-radical polymerization through its acrylate group to form poly(this compound), or P(DMAPA). This polymerization can be initiated using thermal initiators (e.g., AIBN) or redox systems.[6]

Expert Insight: The tertiary amine group in DMAPA can influence the polymerization kinetics. It's also susceptible to oxidation, so performing polymerizations under an inert atmosphere (e.g., nitrogen or argon) is a critical step to prevent inhibition and achieve polymers with predictable molecular weights. Furthermore, controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize well-defined P(DMAPA) polymers with controlled molecular weights and narrow polydispersity, which is essential for many high-performance applications like drug delivery.[6]

Core Application: pH-Responsive "Smart" Polymers

The defining characteristic of P(DMAPA) and its copolymers is their stimuli-responsive nature, specifically their sensitivity to pH. The tertiary amine group has a pKa (acid dissociation constant) that allows it to be protonated or deprotonated in response to changes in the acidity of the surrounding environment.

-

In Acidic Conditions (Low pH): The dimethylamino group becomes protonated (-N⁺H(CH₃)₂). This positive charge induces electrostatic repulsion along the polymer chain and enhances interaction with water, causing the polymer to swell or dissolve.

-

In Basic Conditions (High pH): The amine group is deprotonated (-N(CH₃)₂). The polymer becomes less charged, more hydrophobic, and may collapse, precipitate, or transition from a hydrophilic to a hydrophobic state.

This pH-triggered transition is the foundation for its use in creating "smart" materials for drug and gene delivery.[6][7]

Workflow: Design of a pH-Responsive Nanoparticle for Drug Delivery

A key application for DMAPA-based polymers is the formulation of nanoparticles that can encapsulate a therapeutic agent and release it at a specific target site characterized by a different pH, such as a tumor microenvironment (acidic) or the endo-lysosomal pathway within a cell.

The following diagram outlines the logical workflow for creating and utilizing such a system.

Caption: Workflow for a DMAPA-based pH-responsive drug delivery system.

Experimental Protocol: Free-Radical Polymerization of DMAPA

This protocol provides a self-validating system for synthesizing P(DMAPA) in a laboratory setting.

Objective: To synthesize P(DMAPA) via free-radical polymerization using AIBN as a thermal initiator.

Materials:

-

This compound (DMAPA), inhibitor removed

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Toluene

-

Hexane (cold)

-

Round-bottom flask with stir bar

-

Condenser

-

Nitrogen/Argon inlet

-

Heating mantle with temperature control

Procedure:

-

Inhibitor Removal: Pass the DMAPA monomer through a column of basic alumina to remove the polymerization inhibitor (e.g., MEHQ). This is a critical step; failure to remove the inhibitor will prevent polymerization.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 g of purified DMAPA in 40 mL of anhydrous toluene.

-

Initiator Addition: Add 0.1 g of AIBN to the solution. The monomer-to-initiator ratio determines the theoretical molecular weight; adjust as needed for your application.

-

Degassing: Seal the flask and bubble nitrogen or argon gas through the solution for 30 minutes to remove dissolved oxygen. Oxygen scavenges radicals and will inhibit the polymerization.

-

Polymerization: Place the flask under a positive pressure of inert gas, equip it with a condenser, and heat to 70 °C with vigorous stirring. The reaction is typically run for 12-24 hours.[8] The solution will become noticeably more viscous as the polymer forms.

-

Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess (e.g., 400 mL) of cold hexane while stirring. The polymer will precipitate as a white solid.

-

Purification: Decant the hexane and redissolve the polymer in a minimal amount of a suitable solvent (like THF or chloroform). Repeat the precipitation into cold hexane two more times to remove any unreacted monomer and initiator.

-

Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

Validation: The success of the synthesis can be confirmed by techniques like ¹H NMR (disappearance of vinyl proton peaks from the monomer at ~5.5-6.5 ppm) and FTIR (disappearance of the C=C stretch of the acrylate).[8][9]

Safety and Handling

DMAPA requires careful handling due to its hazardous nature.

-

Hazards: DMAPA is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Keep away from heat and sources of ignition.[10]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials.[11]

Conclusion

This compound is a highly versatile functional monomer with significant potential in materials science, particularly for biomedical applications. Its inherent pH-responsiveness, conferred by the tertiary amine group, allows for the rational design of smart polymers that can respond to specific biological cues. By understanding its fundamental properties, synthesis, and polymerization behavior, researchers can unlock its potential for creating next-generation drug delivery vehicles, biosensors, and other advanced functional materials.

References

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

KJ Chemicals Corporation. (n.d.). DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide). Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylaminopropyl acrylamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[3-(Dimethylamino)propyl]acrylamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Simonova, M. A., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 14(2), 269. Retrieved from [Link]

-

Laskar, P., et al. (2021). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 13(14), 2275. Retrieved from [Link]

-

Laskar, P., et al. (2021). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-(Dimethylamino)propyl)methacrylamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) hydrogel membranes for biomedical applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) hydrogel membranes for biomedical applications. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(acrylic-Ray-Mandal/8a1b5c4f3d7e5b9f9e2c4a9a0e6c7d1b8e3e4f5a]([Link]

-

ResearchGate. (n.d.). FTIR spectra of the homopolymers (PDMAPMA and PIA) and copolymer.... Retrieved from [Link]

-

Monash University. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Retrieved from [Link]

-

ACS Omega. (2022). Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H15NO2). Retrieved from [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. This compound [stenutz.eu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Buy this compound | 18526-07-3 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. This compound CAS#: 18526-07-3 [m.chemicalbook.com]

3-(Dimethylamino)propyl acrylate CAS number and synonyms

An In-depth Technical Guide to 3-(Dimethylamino)propyl Acrylate (DMPA) for Advanced Scientific Applications

Introduction

This compound (DMPA) is a versatile functional monomer that serves as a critical building block in the synthesis of advanced polymers for biomedical and materials science applications. Its unique bifunctional nature, possessing a polymerizable acrylate group and a pH-responsive tertiary amine, allows for the creation of "smart" materials capable of responding to environmental stimuli. This guide provides a comprehensive technical overview of DMPA, from its fundamental properties and polymerization kinetics to its application in cutting-edge research areas such as controlled drug delivery and gene therapy, designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a monomer's properties is fundamental to designing and controlling its polymerization and subsequent application. DMPA is a colorless to light yellow liquid whose key identifiers and properties are summarized below.

Table 1: Core Identification of this compound

| Identifier | Value |

| CAS Number | 18526-07-3[][2][3][4] |

| IUPAC Name | 3-(dimethylamino)propyl prop-2-enoate[] |

| Synonyms | 3-(N,N-Dimethylamino)propyl acrylate, N,N-Dimethyl-3-aminopropyl acrylate[3] |

| Molecular Formula | C₈H₁₅NO₂[][2][3] |

| Molecular Weight | 157.21 g/mol [][2][3] |

| EC Number | 242-402-0[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 167 °C (lit.) | [][2] |

| Density | 0.928 g/mL at 25 °C (lit.) | [][2] |

| Refractive Index | n20/D 1.44 (lit.) | [][2] |

| Solubility | Miscible in water, soluble in alcohol and ether | [5] |

Polymerization Methodologies and Control

The acrylate moiety of DMPA makes it readily polymerizable through various radical mechanisms. The choice of polymerization technique is critical as it dictates the architecture, molecular weight distribution, and, ultimately, the performance of the resulting polymer.

Free Radical Polymerization

Conventional free radical polymerization is a straightforward method to synthesize poly(this compound), or poly(DMPA). This method is often employed for bulk synthesis of materials where precise control over polymer chain length and dispersity is not a primary concern, such as in the formation of hydrogels for certain drug delivery applications.[5]

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization

For advanced applications like gene delivery or creating highly defined nanostructures, controlling the polymer architecture is paramount. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity).[5] This control is achieved by introducing a RAFT agent, which mediates the polymerization process, allowing polymer chains to grow at a similar rate. The resulting well-defined polymers exhibit more predictable and reproducible behavior in biological systems. For instance, polymers based on the related monomer, N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl), have been successfully synthesized with high control using RAFT.[6] This level of precision is crucial for optimizing the size and stability of polyplexes used in gene delivery.[][5]

Caption: Workflow for RAFT polymerization of DMPA.

The Tertiary Amine: A Hub of Functionality

The dimethylamino group is the source of DMPA's "smart" behavior. Its lone pair of electrons makes it a weak base, capable of being protonated in acidic environments. This reversible protonation is the key to its utility in stimuli-responsive systems.

At a pH below its pKa, the amine group accepts a proton, becoming a positively charged ammonium salt. This charge introduces electrostatic repulsion along the polymer chain and enhances interaction with water, causing the polymer to uncoil and swell. Conversely, at a pH above its pKa, the amine group is deprotonated and neutral, reducing solubility and causing the polymer to collapse. This transition is fundamental to its use in pH-triggered systems.[5]

Caption: pH-dependent protonation of the tertiary amine.

Furthermore, the tertiary amine serves as a reactive handle for post-polymerization modification . A common and powerful modification is quaternization , where the polymer is treated with an alkyl halide (e.g., methyl iodide or dodecyl bromide).[5][7] This reaction converts the tertiary amine into a permanently charged quaternary ammonium salt, creating a strong polyelectrolyte. These cationic polymers are no longer pH-responsive but have a high positive charge density, making them exceptionally effective for complexing with negatively charged molecules like nucleic acids or for use as antimicrobial agents.[5][7]

Key Applications in Drug Development and Research

The unique properties of poly(DMPA) and its derivatives have led to their exploration in several high-impact areas.

pH-Responsive Drug Delivery

Hydrogels formulated from DMPA-containing copolymers can function as intelligent drug depots.[5] These materials remain collapsed at physiological pH (~7.4) but swell significantly in acidic environments, such as those found in tumor microenvironments or the stomach. This property can be exploited for targeted or triggered drug release.[5][8]

Experimental Protocol: Formulation of a pH-Responsive Poly(DMPA)-based Hydrogel

This protocol describes the synthesis of a crosslinked hydrogel for pH-dependent swelling studies.

-

Monomer Preparation: In a sealed vial, dissolve 1.0 g of this compound (DMPA) and 0.1 g of a crosslinker like N,N'-methylenebis(acrylamide) (MBA) in 5 mL of deionized water.

-

Initiator Addition: Add 10 mg of a free-radical initiator such as ammonium persulfate (APS).

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization. This step is critical for achieving consistent polymerization kinetics.

-

Polymerization: Seal the vial and place it in a water bath or oven at 60°C for 4-6 hours. Polymerization is visually confirmed by the formation of a solid, transparent gel.

-

Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently. This process, known as dialysis or washing, is essential to remove unreacted monomer, crosslinker, and initiator, which could be cytotoxic or interfere with subsequent experiments.

-

Drying and Characterization: Remove the purified hydrogel and dry it in a vacuum oven until a constant weight is achieved. The dried hydrogel is now ready for swelling studies.

-

Swelling Study: Pre-weigh a piece of the dried hydrogel and immerse it in buffer solutions of varying pH (e.g., pH 2.0 and pH 7.4). At set time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it. The swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight. A significantly higher swelling ratio is expected at the lower pH due to the protonation of the dimethylamino groups.

Gene Delivery Vectors

Cationic polymers derived from DMPA are excellent candidates for non-viral gene delivery.[] Their positive charges allow them to electrostatically bind and condense negatively charged nucleic acids (e.g., plasmid DNA, siRNA) into nanoscale complexes called polyplexes. These polyplexes protect the genetic material from degradation and facilitate its uptake into cells. The ability to tune the polymer's molecular weight and charge density via controlled polymerization and quaternization is key to optimizing transfection efficiency while minimizing cytotoxicity.[][5]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to ensure laboratory safety.

-

Hazards: The compound is classified as a combustible liquid. It is harmful if swallowed, inhaled, or in contact with skin. Critically, it causes severe skin burns and eye damage.

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid direct contact and inhalation of vapors. In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a powerful and versatile monomer whose value lies in the intelligent properties it imparts to polymers. The combination of a polymerizable acrylate backbone and a pH-sensitive, modifiable tertiary amine group enables the rational design of materials for a host of advanced applications, particularly in the biomedical field. From controlled-release hydrogels that respond to disease-specific pH changes to tailored polycations for gene therapy, DMPA continues to be a monomer of significant interest to researchers pushing the boundaries of materials science and drug development.

References

-

PubChem. N,N-Dimethylaminopropyl acrylamide | C8H16N2O | CID 77452. [Link]

-

ACS Omega. Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. [Link]

-

National Center for Biotechnology Information. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. [Link]

-

KJ Chemicals Corporation. DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)|Products. [Link]

-

National Center for Biotechnology Information. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. [Link]

-

ResearchGate. Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. [Link]

-

MDPI. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO 2 -Sensitivity. [Link]

-

Semantic Scholar. Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(acrylic-Ray-Mishra/a171d871e21b08f44d56f91722881958b456d98e]([Link]

-

Royal Society of Chemistry. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. [Link]

Sources

- 2. This compound CAS#: 18526-07-3 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Buy this compound | 18526-07-3 [smolecule.com]

- 6. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)propyl acrylate from 3-Dimethylamino-1-propanol

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of 3-(dimethylamino)propyl acrylate (DMAP A) from 3-dimethylamino-1-propanol. The document details the core synthetic methodologies, mechanistic insights, purification protocols, and critical process parameters, grounded in established chemical principles and supported by scientific literature.

Introduction and Strategic Importance

This compound is a tertiary amine-containing monomer of significant interest in the development of advanced materials for biomedical applications. Its amine functionality imparts pH-responsiveness, while the acrylate group allows for facile polymerization. Polymers derived from DMAPA are explored for applications such as gene delivery, controlled drug release systems, and smart hydrogels.[][2][3] The synthesis of high-purity DMAPA is a critical first step in the development of these advanced materials.

This guide focuses on the direct esterification of 3-dimethylamino-1-propanol with acrylic acid, a common and scalable synthetic route. Alternative methods, such as reaction with acryloyl chloride or transesterification, will also be briefly discussed.

Core Synthesis Methodology: Direct Esterification

The direct esterification of 3-dimethylamino-1-propanol with acrylic acid is an equilibrium-controlled reaction catalyzed by a strong acid. The removal of water is essential to drive the reaction to completion.

Mechanistic Considerations: The Role of the Catalyst and Equilibrium

The esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acrylic acid, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of 3-dimethylamino-1-propanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester product.

Kinetic studies on the esterification of other N,N-dialkylamino alcohols suggest that intramolecular hydrogen bonding can activate the carboxylic acid, potentially influencing the reaction rate.[4][5]

The reversible nature of the reaction necessitates the continuous removal of water from the reaction mixture to shift the equilibrium towards the formation of the desired ester.[6] This is typically achieved by azeotropic distillation with a suitable solvent.

Key Experimental Parameters

The successful synthesis of this compound via direct esterification hinges on the careful control of several key parameters:

| Parameter | Recommended Range/Value | Rationale and Field-Proven Insights |

| Molar Ratio (Alcohol:Acid) | 1:1.1 to 1:1.5 | A slight excess of acrylic acid can help drive the reaction to completion. However, a large excess will complicate purification. |

| Catalyst | Strong acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, acidic ion-exchange resins)[7] | Heterogeneous catalysts like Amberlyst™ or Dowex™ resins are advantageous for ease of removal post-reaction.[6] Catalyst loading is typically 0.5-5 wt% of the total reactants.[7] |

| Solvent | Toluene, Heptane, or Cyclohexane | These solvents form an azeotrope with water, facilitating its removal using a Dean-Stark apparatus. |

| Reaction Temperature | 80-120 °C | The temperature should be sufficient to facilitate the reaction and the azeotropic removal of water, but not so high as to cause significant polymerization of the acrylate monomer. |

| Polymerization Inhibitor | Hydroquinone, Phenothiazine, or MEHQ (Monomethyl ether hydroquinone) | Acrylates are prone to polymerization at elevated temperatures. An inhibitor is crucial to prevent this side reaction. The concentration is typically in the range of 0.1-0.5 wt%. |

| Reaction Time | 4-12 hours | The reaction progress should be monitored (e.g., by TLC, GC, or monitoring water collection) to determine the point of completion. |

Experimental Protocol: A Step-by-Step Guide

This protocol describes a laboratory-scale synthesis of this compound using direct esterification with azeotropic water removal.

Materials and Equipment

-

3-Dimethylamino-1-propanol

-

Acrylic acid

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Synthesis Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus topped with a reflux condenser, and a thermometer, add 3-dimethylamino-1-propanol (e.g., 0.5 mol), acrylic acid (e.g., 0.6 mol, 1.2 eq), p-toluenesulfonic acid monohydrate (e.g., 0.025 mol, 5 mol%), hydroquinone (e.g., 0.5 g), and toluene (e.g., 200 mL).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected in the trap (typically 4-8 hours).

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove excess acrylic acid. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).

-

Aqueous Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound. Collect the fraction boiling at the appropriate temperature and pressure.

Alternative Synthesis Routes

Reaction with Acryloyl Chloride

This method involves the reaction of 3-dimethylamino-1-propanol with acryloyl chloride in the presence of a base, such as triethylamine, to scavenge the HCl byproduct.[8] This reaction is typically faster and proceeds at lower temperatures than direct esterification. However, acryloyl chloride is more expensive, corrosive, and moisture-sensitive, making it less suitable for large-scale industrial production.

Transesterification

Transesterification involves reacting 3-dimethylamino-1-propanol with an alkyl acrylate, such as methyl acrylate, in the presence of a suitable catalyst. This method can be advantageous as it avoids the direct use of acrylic acid.

Purification and Characterization

Proper purification is critical to obtain monomer-grade this compound suitable for polymerization.

Purification Techniques

-

Washing: As described in the protocol, washing with a mild base is effective for removing acidic impurities.

-

Distillation: Vacuum distillation is the most common method for purifying the final product. The reduced pressure allows for distillation at a lower temperature, minimizing the risk of polymerization.

-

Adsorption: For the removal of trace impurities, passing the product through a column of a suitable adsorbent, such as activated alumina, can be effective.[9]

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic peaks for the ester carbonyl group and the carbon-carbon double bond of the acrylate moiety.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and purity of the compound.

Safety Considerations

-

Reactants: Acrylic acid is corrosive and has a pungent odor. 3-Dimethylamino-1-propanol is an irritant. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Product: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage. All handling should be performed with appropriate PPE.

-

Polymerization: Uninhibited acrylates can polymerize violently, especially when heated. Ensure that a polymerization inhibitor is always present during the reaction and storage.

Applications in Research and Drug Development

The unique properties of polymers derived from this compound make them highly valuable in the biomedical field.

-

Gene Delivery: The tertiary amine groups can be protonated at physiological pH, leading to a cationic charge that facilitates the complexation with negatively charged nucleic acids like DNA and siRNA. These polyplexes can be used for gene delivery applications.[]

-

Drug Delivery: The pH- and thermo-responsive nature of these polymers allows for the design of "smart" drug delivery systems that release their payload in response to specific environmental cues, such as the acidic environment of a tumor or an inflammatory site.[2][3][10]

-

Biocidal Materials: Copolymers containing DMAPA can be alkylated to create cationic materials with antimicrobial properties.[10]

Conclusion

The synthesis of this compound from 3-dimethylamino-1-propanol via direct esterification is a robust and scalable method. Careful control of reaction conditions, particularly the removal of water and the use of a polymerization inhibitor, is crucial for achieving high yields of a pure product. The resulting monomer is a versatile building block for the creation of advanced functional polymers with significant potential in drug development and biomedical research.

References

-

Breitenlechner, S., & Bach, T. (2006). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. Zeitschrift für Naturforschung B, 61(5), 583-588. Available at: [Link]

-

Gómez, L. F., et al. (2018). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Green Chemistry, 20(10), 2299-2307. Available at: [Link]

-

Breitenlechner, S., & Bach, T. (2006). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. ResearchGate. Available at: [Link]

-

Mishustin, A. I., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 14(2), 299. Available at: [Link]

-

Kostopoulou, A., et al. (2023). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 15(14), 3049. Available at: [Link]

-

R Discovery. (n.d.). Dimethylamino)propyl]methacrylamide Research Articles. Retrieved from [Link]

-

Tomczak, W., et al. (2022). Molecularly Imprinted Polymers as State-of-the-Art Drug Carriers in Hydrogel Transdermal Drug Delivery Applications. Pharmaceutics, 14(2), 433. Available at: [Link]

- Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN101177403B - Method for preparing N-dimethylamino propyl methyl acrylamide.

-

ACS Omega. (2022). Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. ACS Omega, 7(26), 22356–22367. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) hydrogel membranes for biomedical applications. Retrieved from [Link]

-

ChemRxiv. (2024). Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(β-ammonium acrylate)s. Available at: [Link]

-

Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. Retrieved from [Link]

- Google Patents. (n.d.). US8940925B2 - Method for purifying the azeotropic fraction generated during the synthesis of N,N-dimethyl aminoethyl acrylate.

- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.

-

NCBI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1500. Available at: [Link]

-

MDPI. (2024). Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. Catalysts, 14(2), 143. Available at: [Link]

-

ResearchGate. (n.d.). Esterification of Acrylic Acid with Different Alcohols Catalyzed by Zirconia Supported Tungstophosphoric Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-free direct esterification of acrylic acid with 2-ethylhexyl alcohol using simple Zn(II) catalysts. Retrieved from [Link]

- Google Patents. (n.d.). US6838515B2 - Process for the preparation of esters of (meth)acrylic acid.

-

ResearchGate. (n.d.). Kinetic models for esterification of methacrylic acid using n-propanol and isopropanol. Retrieved from [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. mdpi.com [mdpi.com]

- 7. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]

- 10. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cationic Nature of 3-(Dimethylamino)propyl acrylate (DMAPA) and its Polymers

Introduction: The Significance of Cationic Charge in Advanced Material Science

3-(Dimethylamino)propyl acrylate (DMAPA) is a tertiary amine-containing acrylic monomer that serves as a fundamental building block for a class of pH-responsive, cationic polymers. The incorporation of DMAPA into a polymer backbone imparts a unique cationic character that is highly dependent on the surrounding pH. This property is pivotal in a multitude of advanced applications, particularly in the realms of biotechnology and drug delivery. The ability of poly(DMAPA) (P(DMAPA)) to transition from a non-ionic to a cationic state allows for electrostatic interactions with negatively charged biological entities such as nucleic acids and cell membranes.[1][2] This guide provides a comprehensive technical overview of the cationic nature of DMAPA, detailing the underlying chemical principles and the experimental methodologies used for its characterization.

The Chemical Foundation of DMAPA's Cationic Behavior

The cationic nature of P(DMAPA) is conferred by the tertiary amine group (-N(CH₃)₂) located on the propyl side chain of each monomer unit. In aqueous solutions, this amine group can undergo protonation, a process governed by the pH of the medium and the inherent basicity of the amine, quantified by its pKa value.

Protonation Equilibrium and the Role of pKa

The tertiary amine group in P(DMAPA) acts as a weak base, accepting a proton (H⁺) from the surrounding medium to form a positively charged quaternary ammonium group. This reversible reaction is depicted in the following equilibrium:

Caption: Protonation of the tertiary amine in P(DMAPA).

The pKa is the pH at which 50% of the amine groups are protonated. For P(DMAPA), the pKa is influenced by the polymer microenvironment, including the proximity of other charged groups and the overall polymer conformation. While a precise pKa for P(DMAPA) is best determined experimentally for a given polymer sample, it is expected to be in the basic range. For instance, the related monomer, N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA™-MHQ), has a reported pKa of 10.35, while the structurally similar polymer, poly[2-(dimethylamino)ethyl methacrylate] (p(DMAEMA)), has an average pKa of 7.5.[3][4]

At a pH below the pKa, the equilibrium shifts to the right, resulting in a net positive charge on the polymer chain. Conversely, at a pH above the pKa, the amine groups are predominantly deprotonated and the polymer is largely non-ionic. This pH-triggered "on/off" switch in cationic character is the cornerstone of P(DMAPA)'s utility in stimuli-responsive systems.

Experimental Characterization of Cationic Nature

The cationic properties of P(DMAPA) are not merely theoretical constructs; they are quantifiable characteristics that can be precisely measured. The two primary techniques for this characterization are potentiometric titration for pKa determination and zeta potential measurement for quantifying surface charge.

Potentiometric Titration: Unveiling the pKa

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids and bases, including polyelectrolytes.[5][6] The principle involves the gradual addition of a titrant (an acid in the case of a basic polymer like P(DMAPA)) to a solution of the polymer, while monitoring the resulting change in pH.

Caption: Workflow for pKa determination by potentiometric titration.

-

Solution Preparation: Prepare a solution of P(DMAPA) of known concentration (e.g., 0.01 M) in deionized, CO₂-free water. The absence of dissolved carbon dioxide is crucial to prevent the formation of carbonic acid, which can interfere with the titration of a basic polymer.

-

pH Meter Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).[7]

-

Titration Setup: Place the P(DMAPA) solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous and gentle mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the polymer solution.

-

Titration Process: Add the acid titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show a region of sharp pH change, the inflection point of which corresponds to the equivalence point. The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of titrant required to reach the equivalence point has been added). A more precise determination of the equivalence point can be achieved by plotting the first or second derivative of the titration curve.[5]

The choice of a strong acid like HCl as the titrant ensures a complete and stoichiometric reaction with the basic amine groups of P(DMAPA). The concentration of the polymer solution should be sufficient to produce a clear inflection point in the titration curve.

Zeta Potential Measurement: Quantifying Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. For P(DMAPA) in solution, which can exist as nanoparticles or polymer aggregates, zeta potential provides a direct measure of its surface charge at a given pH.[9][10]

Zeta potential is determined by measuring the electrophoretic mobility of the polymer particles in a solution when an electric field is applied. Cationic particles will migrate towards the negative electrode, and the velocity of this migration is proportional to the zeta potential. This technique is particularly powerful for demonstrating the pH-responsiveness of P(DMAPA).

Caption: Workflow for zeta potential vs. pH analysis.

-

Sample Preparation: Disperse the P(DMAPA) in a background electrolyte solution, such as 1 mM KCl.[11] The presence of a low concentration of salt helps to maintain a constant ionic strength and masks the effects of minor impurities.[11] The polymer concentration should be optimized for the specific instrument, typically in the range of 0.1-1.0 mg/mL.[12]

-

pH Adjustment: Prepare a series of aliquots of the P(DMAPA) dispersion and adjust the pH of each to a different value across a wide range (e.g., from pH 3 to 11) using dilute HCl and NaOH.[9]

-

Measurement: For each pH value, introduce the sample into a disposable folded capillary cell and place it in the zeta potential analyzer. The instrument will apply an electric field and measure the electrophoretic mobility of the particles using laser Doppler velocimetry. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.[9]

-

Data Analysis: Plot the measured zeta potential as a function of pH. This will generate a characteristic sigmoidal curve for a pH-responsive polymer like P(DMAPA).

Interpreting the Data: A Quantitative Look at P(DMAPA)'s Cationic Nature

The data obtained from potentiometric titration and zeta potential measurements provide a quantitative understanding of P(DMAPA)'s cationic behavior.

| pH | Expected Protonation State | Expected Zeta Potential (mV) | Rationale |

| 3.0 | Fully Protonated | Highly Positive (e.g., +30 to +50 mV) | pH is well below the pKa, leading to a high density of positive charges. |

| 5.0 | Mostly Protonated | Positive (e.g., +20 to +40 mV) | The majority of amine groups are still protonated. |

| 7.0 | Partially Protonated | Slightly Positive to Near-Neutral | Approaching the isoelectric point for some P(DMAPA) analogues.[13] |

| 9.0 | Mostly Deprotonated | Near-Neutral to Slightly Negative | pH is approaching or exceeding the pKa, leading to a loss of positive charge. |

| 11.0 | Fully Deprotonated | Slightly Negative | The polymer is essentially non-ionic, and the small negative charge may arise from the adsorption of hydroxide ions. |

Note: The exact zeta potential values are dependent on factors such as the specific molecular weight of the P(DMAPA), polymer concentration, and the ionic strength of the medium.[7]

The Impact of Ionic Strength on Cationic Properties

It is crucial for researchers to understand that the cationic behavior of P(DMAPA) is not solely dependent on pH. The ionic strength of the solution, dictated by the concentration of dissolved salts, also plays a significant role. An increase in ionic strength leads to a greater shielding of the electrostatic charges on the polymer chain.[1][14] This can have two main consequences:

-

Reduced Electrostatic Repulsion: The shielding effect reduces the electrostatic repulsion between adjacent protonated amine groups, which can lead to a decrease in the apparent pKa of the polymer.[15]

-

Decreased Zeta Potential: The increased concentration of counter-ions in the electrical double layer surrounding the polymer particles leads to a reduction in the measured zeta potential, even at a pH where the polymer is highly protonated.[11]

Therefore, it is imperative that both the pH and the ionic strength are controlled and reported when characterizing the cationic nature of P(DMAPA).

Conclusion: Harnessing the Cationic Nature of P(DMAPA) in Research and Development

The pH-dependent cationic nature of this compound and its polymers is a powerful tool for scientists and drug development professionals. A thorough understanding and precise characterization of this property are essential for the rational design of advanced materials. By employing techniques such as potentiometric titration and zeta potential measurement, researchers can gain deep insights into the pKa and surface charge of P(DMAPA), enabling the optimization of its performance in a wide array of applications, from gene delivery and smart coatings to responsive hydrogels and sensors.

References

-

Molar-mass characterization of cationic polymers for gene delivery by aqueous size-exclusion chromatography - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Polyelectrolyte pKa from experiment and molecular dynamics simulation - RSC Publishing. (2017). Retrieved January 12, 2026, from [Link]

-

Weak Polyelectrolytes as Nanoarchitectonic Design Tools for Functional Materials: A Review of Recent Achievements - PubMed Central. (2021). Retrieved January 12, 2026, from [Link]

-

Using zeta potential to study the ionisation behaviour of polymers employed in modified-release dosage forms and estimating their pKa - NIH. (2020). Retrieved January 12, 2026, from [Link]

-

cations potentiometric titration: Topics by Science.gov. (n.d.). Retrieved January 12, 2026, from [Link]

-

Measuring Zeta Potential of Charged Polymers (Polyelectrolytes) - AZoM. (2012). Retrieved January 12, 2026, from [Link]

-

Protocol Zeta potential 1. Method ZetaPALS measures zeta potential using Phase Analysis Light Scattering, to determine the elect - EPFL. (2011). Retrieved January 12, 2026, from [Link]

-

Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release - MDPI. (2022). Retrieved January 12, 2026, from [Link]

-

How the ionic strength affects the ionization constant (pKa)? - Pion Inc. (2023). Retrieved January 12, 2026, from [Link]

-

Potentiometric titration - Protocols.io. (2018). Retrieved January 12, 2026, from [Link]

-

DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)|Products. (n.d.). Retrieved January 12, 2026, from [Link]

-

POTENTIOMETRIC TITRATIONS. (n.d.). Retrieved January 12, 2026, from [Link]

-

Methods to Determine End Point of Potentiometric Titration and Applications. (n.d.). Retrieved January 12, 2026, from [Link]

-

The influence of ionic strength and mixing ratio on the colloidal stability of PDAC/PSS polyelectrolyte complexes - SciSpace. (2015). Retrieved January 12, 2026, from [Link]

-

Concentration-Related Response Potentiometric Titrations To Study the Interaction of Small Molecules with Large Biomolecules | Analytical Chemistry - ACS Publications. (2014). Retrieved January 12, 2026, from [Link]

-

Zeta potential vs. pH curves obtained for colloidal P(S/DMA)-3... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (2022). Retrieved January 12, 2026, from [Link]

-

Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period | ACS Omega. (2022). Retrieved January 12, 2026, from [Link]

-

Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing - NIH. (2018). Retrieved January 12, 2026, from [Link]

-

Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - NIH. (2024). Retrieved January 12, 2026, from [Link]

-

Zeta Potential of Nanoparticles at various pH values ? | ResearchGate. (2017). Retrieved January 12, 2026, from [Link]

-

The relationship between pH and zeta potential of ∼ 30 nm metal oxide nanoparticle suspensions relevant to in vitro toxicologi - ResearchGate. (2012). Retrieved January 12, 2026, from [Link]

Sources

- 1. Weak Polyelectrolytes as Nanoarchitectonic Design Tools for Functional Materials: A Review of Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polysciences.com [polysciences.com]

- 3. DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing: Surface Charge, Reactivity Upon Contact With Fluids and Protein Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. epfl.ch [epfl.ch]

- 13. researchgate.net [researchgate.net]

- 14. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]

- 15. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of 3-(Dimethylamino)propyl Acrylate (DMAPA)

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 3-(Dimethylamino)propyl acrylate (DMAPA), a key functional monomer utilized in the synthesis of polymers for a diverse range of applications, including coatings, adhesives, and flocculants. Understanding the solubility of DMAPA is a critical prerequisite for its effective handling, reaction control, and application formulation. This document outlines the fundamental physicochemical properties of DMAPA that govern its solubility, presents a comprehensive solubility profile across various solvent classes, and provides a detailed, field-tested protocol for the experimental determination of its solubility. This guide is intended to serve as an essential resource for researchers, chemists, and formulation scientists in academic and industrial settings.

Physicochemical Properties of this compound (DMAPA)

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. DMAPA (C₈H₁₅NO₂) is a unique monomer possessing both a reactive acrylate group and a pH-sensitive tertiary amine. This bifunctional nature dictates its interactions with different solvent environments.

The key properties of DMAPA are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₂ | [1], |

| Molecular Weight | 157.21 g/mol | [1], |

| Appearance | Colorless to yellowish liquid | [2] |

| Density | 0.928 g/mL at 25 °C | [3], [4] |

| Boiling Point | 167 °C | [3], [4] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.44 | [3], [4] |

| pKa (estimated) | ~10.35 (of the conjugate acid) | [2] |

Note: The pKa value is for the structurally similar N-(3-(Dimethylamino)propyl)acrylamide and serves as a strong indicator for the basicity of the tertiary amine in DMAPA.

Principles of DMAPA Solubility